N-alpha-Carbobenzoxy-L-ethionine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-ethylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-20-9-8-12(13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZBKEHGUMFCOV-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for N-alpha-Carbobenzoxy-L-ethionine
The synthesis of this compound primarily involves two key steps: the introduction of the benzyloxycarbonyl (Cbz) protecting group onto the alpha-amino group of L-ethionine and the stereoselective synthesis of the L-ethionine backbone itself.
Strategies for Introducing the Benzyloxycarbonyl (Cbz) Protecting Group
The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. highfine.com The introduction of the Cbz group to L-ethionine is typically achieved through a Schotten-Baumann reaction. This involves the reaction of L-ethionine with benzyl (B1604629) chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) under basic conditions. highfine.com
Common bases used for this reaction include sodium bicarbonate, sodium carbonate, or triethylamine (B128534) in an aqueous or mixed aqueous-organic solvent system. highfine.combiorxiv.org The choice of reagent and conditions can influence the reaction's efficiency. Cbz-Cl is generally more reactive than Cbz-OSu. highfine.com The reaction is typically performed at a controlled temperature, often starting at 0°C and gradually warming to room temperature, to manage the exothermic nature of the reaction and minimize side reactions.
Table 1: Comparison of Reagents for Cbz Protection
| Reagent | Reactivity | Byproducts | Typical Conditions |
| Benzyl Chloroformate (Cbz-Cl) | High | HCl | Aqueous base (e.g., NaHCO₃), 0°C to RT |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Moderate | N-hydroxysuccinimide | Aqueous base or organic solvent, RT |
Stereoselective Synthesis of the L-Ethionine Moiety
The stereochemistry of the alpha-carbon is critical for the biological activity of peptides and their analogues. Therefore, stereoselective methods are paramount in synthesizing the L-ethionine core. While L-ethionine is commercially available, its synthesis can be achieved through various established methods for asymmetric amino acid synthesis.
One common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. Another strategy is the asymmetric Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide in the presence of a chiral auxiliary. Furthermore, enzymatic methods are gaining prominence for their high stereoselectivity. For instance, transaminases can be used to convert a keto-acid precursor into L-ethionine with high enantiomeric excess. Biocatalytic approaches, such as those using Fe(II)/α-ketoglutarate-dependent dioxygenases, have also been shown to perform stereoselective sulfoxidation on L-ethionine. doi.org
Optimization of Reaction Conditions and Yields for Protected L-Ethionine
Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing yield and purity. Key parameters to consider include:
Stoichiometry of Reagents: A slight excess of the Cbz-donating reagent is often used to ensure complete reaction of the amino group.
pH Control: Maintaining an alkaline pH (typically 8-10) is essential for the nucleophilic attack of the amino group on the Cbz reagent.
Temperature: Low temperatures at the start of the reaction help to control its rate and prevent degradation of the reagents and product.
Solvent System: The choice of solvent affects the solubility of the reactants and can influence the reaction rate and work-up procedure.
Purification: After the reaction, the product is typically isolated by acidification of the reaction mixture, which precipitates the N-Cbz-protected amino acid. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, is often employed to obtain a pure product.
Derivatization and Analog Synthesis from this compound
This compound serves as a versatile starting material for the synthesis of various derivatives and analogs for specific applications.
Synthesis of N-Carboxyanhydride (NCA) Derivatives for Polymerization Studies
N-Carboxyanhydrides (NCAs) are important monomers for the ring-opening polymerization (ROP) to produce polypeptides. The synthesis of L-ethionine NCA from this compound typically involves cyclization using a dehydrating agent. The "Leuchs method," which uses high temperatures and halogenating agents like thionyl chloride or phosphorus halides, is a classic approach. mdpi.com A more common and milder method is the Fuchs-Farthing method, which employs phosgene (B1210022) or its equivalents (e.g., triphosgene) to effect the cyclization. mdpi.com This reaction is carefully controlled to avoid the formation of unwanted byproducts. mdpi.com The resulting NCA can then be used in polymerization reactions to create poly(L-ethionine), a polypeptide with potential applications in biomaterials and drug delivery.
Table 2: Methods for NCA Synthesis
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Leuchs Method | Thionyl chloride, phosphorus halides | High temperature | Established method | Harsh conditions, potential for side reactions |
| Fuchs-Farthing Method | Phosgene, triphosgene | Milder conditions | Higher purity of NCA | Use of highly toxic reagents |
Chemical Modification of the Side-Chain for Probe Development
The ethylthioether side chain of ethionine offers a site for chemical modification to develop biochemical probes. While the primary focus of this document is on the N-alpha-protected form, it is important to note that modifications can be performed on the side chain of this compound. For instance, the sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These modifications can alter the polarity and hydrogen bonding capabilities of the side chain, which can be useful for probing protein-ligand interactions.
Furthermore, the ethyl group can potentially be modified, for example, by introducing reporter groups such as fluorophores or biotin (B1667282). This would typically involve deprotection of the amino and carboxyl groups, selective modification of the side chain, and subsequent re-protection if necessary for further synthetic steps. Such chemically modified ethionine analogs can be incorporated into peptides and proteins to study their structure, function, and localization within biological systems.
Selective Deprotection Strategies for this compound and its Derivatives
The carbobenzoxy (Cbz) group is a foundational N-alpha-protecting group in peptide synthesis, renowned for its stability and the specific conditions required for its removal. nih.govscispace.com This allows for selective deprotection, a critical aspect in the synthesis of complex peptides or modified scaffolds.
The most common and mildest method for cleaving the Cbz group is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com This reaction involves the use of a catalyst, typically palladium on a carbon support (Pd/C), in the presence of a hydrogen source. organic-chemistry.orgmissouri.edu The process breaks the benzylic C-O bond of the carbamate (B1207046), releasing the free amine, toluene, and carbon dioxide. total-synthesis.com
Hydrogen Sources for Deprotection:
| Hydrogen Source | Typical Conditions | Notes |
|---|---|---|
| Hydrogen Gas (H₂) | 1-4 atm H₂ pressure, Pd/C, solvent (e.g., MeOH, EtOAc) | The traditional and highly effective method. missouri.edu |
A significant consideration for Cbz deprotection of ethionine-containing peptides is the potential for the sulfur atom in the thioether side chain to act as a catalyst poison. However, studies on the analogous amino acid, methionine, have shown that hydrogenolysis of the Cbz group can proceed to completion. For instance, Cbz-protected methionine has been fully deprotected using a system of Pd/C and ammonium (B1175870) formate (B1220265) in the presence of a surfactant. d-nb.info While generally successful, there is a minor risk of C-S bond hydrogenolysis under certain conditions, which must be considered during optimization. d-nb.info
While the Cbz group is prized for its stability to the mild acidic conditions typically used to remove tert-butoxycarbonyl (Boc) groups, it can be cleaved by strong acids. total-synthesis.commasterorganicchemistry.com This provides an alternative deprotection pathway, although it is less frequently used due to the harsh conditions required.
Acidic Cleavage Reagents:
| Reagent | Conditions | Reference |
|---|---|---|
| HBr in Acetic Acid | 33% HBr in CH₃COOH, room temperature | A classic but harsh method for Cbz cleavage. total-synthesis.com |
| Aluminum Chloride (AlCl₃) | AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | An effective Lewis acid-mediated deprotection. organic-chemistry.org |
When subjecting ethionine-containing peptides to strong acidic conditions, there is a significant risk of side reactions involving the thioether side chain. The primary side reaction is S-alkylation, particularly S-tert-butylation, if tert-butyl-containing protecting groups are simultaneously cleaved. nih.gov The inclusion of "scavenger" reagents, such as triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT), in the cleavage cocktail is crucial to trap the reactive carbocations and minimize this unwanted modification of the ethionine residue. nih.gov
The unique cleavage condition of the Cbz group (hydrogenolysis) compared to other common protecting groups like the acid-labile Boc group and the base-labile Fmoc group forms the basis of "orthogonal" protection strategies. peptide.comtotal-synthesis.com This orthogonality is fundamental to the synthesis of complex peptides, such as those with branched structures, cyclizations, or site-specific modifications. sigmaaldrich.com
For example, in a peptide containing both an N-alpha-Cbz-L-ethionine at one position and a lysine (B10760008) residue whose side-chain amine is protected with a Boc group, the two protecting groups can be removed selectively.
Boc Removal: Treatment with a mild acid like trifluoroacetic acid (TFA) will remove the Boc group from the lysine side chain while leaving the Cbz group on the ethionine intact. masterorganicchemistry.com
Cbz Removal: Subsequent catalytic hydrogenolysis will cleave the Cbz group, exposing the N-terminal amine of ethionine without affecting any remaining acid-labile or base-labile protecting groups. masterorganicchemistry.comd-nb.info
This differential stability allows for the precise, stepwise unmasking of reactive sites, enabling controlled chemical modifications at specific points within a complex molecular architecture. The combination of Cbz-L-ethionine with other orthogonally protected amino acids provides a versatile toolkit for advanced peptide and peptidomimetic design.
Biochemical Mechanisms and Interactions of L Ethionine Derivatives
Investigation of L-Ethionine's Antimetabolite Activity
L-ethionine's primary role in biochemistry is that of an antimetabolite, directly competing with and antagonizing the functions of L-methionine. medkoo.comresearchgate.net This antagonism is the root of its significant biological effects.
Mechanisms of Antagonism within L-Methionine Metabolic Pathways
L-ethionine is a non-proteinogenic amino acid that is structurally analogous to L-methionine, with the only difference being an ethyl group in place of the methyl group attached to the sulfur atom. ncats.io This structural similarity allows it to act as a competitive inhibitor in the metabolic pathways designed for methionine. researchgate.netethz.ch Cells can mistakenly uptake and utilize L-ethionine, leading to its incorporation into processes that require methionine. This competition is a key mechanism of its toxicity and antimetabolite activity, as it interferes with the synthesis of proteins and other essential molecules. medkoo.comresearchgate.net The substitution of an ethyl for a methyl group, while seemingly minor, has profound consequences for the stability and function of the resulting molecules.
Disruption of S-Adenosylmethionine (SAM) Cycle Dynamics
The methionine cycle, also known as the S-Adenosylmethionine (SAM) cycle, is central to cellular methylation reactions. Methionine is converted to SAM by the enzyme methionine adenosyltransferase (MAT). nih.govelsevier.es SAM serves as the principal methyl donor for the methylation of DNA, RNA, proteins, and lipids. researchgate.netmdpi.com
L-ethionine disrupts this cycle by serving as a substrate for MAT, leading to the formation of S-adenosylethionine (SAE). researchgate.netnih.gov This has two major consequences:
Depletion of ATP: The synthesis of SAE consumes adenosine (B11128) triphosphate (ATP), leading to a significant drop in cellular ATP levels, which can impair numerous energy-dependent cellular processes. ncats.io
Inhibition of Methylation: SAE is a poor substrate for methyltransferase enzymes. Instead of donating an ethyl group efficiently, it acts as a potent inhibitor of these enzymes, blocking the transfer of methyl groups from SAM to their respective substrates. researchgate.netresearchgate.net This leads to a state of global hypomethylation.
Furthermore, the accumulation of S-adenosylhomocysteine (SAH), a product of methylation reactions and a known inhibitor of methyltransferases, is exacerbated. researchgate.netnih.gov The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity; a decrease in this ratio, as caused by ethionine, signifies a severe impairment of methylation-dependent processes. nih.govamegroups.org
| Parameter | Effect of L-Ethionine | Reference |
| Cellular ATP | Decreased due to consumption in SAE synthesis. | ncats.io |
| SAM Levels | Reduced due to competition from ethionine for MAT. | nih.gov |
| SAE Levels | Increased as it is formed from ethionine. | researchgate.net |
| SAM/SAH Ratio | Significantly reduced, indicating inhibited methylation capacity. | nih.govamegroups.org |
| Methyltransferase Activity | Inhibited by the presence of SAE. | researchgate.netresearchgate.net |
Interference with Transsulfuration Pathways and Homocysteine Metabolism
The transsulfuration pathway is responsible for converting homocysteine, a product of the SAM cycle, into cysteine. This pathway involves two key enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). amegroups.orgnih.govsemanticscholar.org This pathway is crucial for synthesizing cysteine, which is a precursor for the major intracellular antioxidant, glutathione (B108866) (GSH). amegroups.org
L-ethionine's disruption of the SAM cycle has downstream effects on homocysteine metabolism and the transsulfuration pathway. By inhibiting methylation reactions, ethionine can lead to an accumulation of homocysteine. While some studies suggest ethionine's primary impact is on the SAM cycle, alterations in this cycle inevitably affect homocysteine levels and its subsequent metabolic fate. nih.gov The proper functioning of the transsulfuration pathway is dependent on the regulation provided by SAM, which activates CBS. elsevier.esnih.gov The reduction in SAM levels caused by ethionine can therefore lead to decreased CBS activity, impairing the conversion of homocysteine to cystathionine and subsequently reducing cysteine and glutathione synthesis. mdpi.com
Enzymatic Interaction and Inhibition Studies
The biochemical effects of L-ethionine are mediated through its direct and indirect interactions with several key enzymes.
Modulation of Methyltransferases and Their Substrate Specificity
As previously mentioned, the formation of S-adenosylethionine (SAE) is a critical step in ethionine's mechanism of action. Methyltransferases, which are highly specific for their substrate S-adenosylmethionine (SAM), are significantly inhibited by SAE. researchgate.netresearchgate.net The ethyl group of SAE is not efficiently transferred, and its binding to the active site of methyltransferases prevents SAM from binding, thereby acting as a competitive inhibitor. cdnsciencepub.compnas.org
Research has shown that ethionine administration leads to a marked decrease in the methylation of various molecules. For instance, in vivo studies have demonstrated that ethionine inhibits the methylation of lysine (B10760008) and arginine residues in histones, which can have profound effects on gene regulation and chromatin structure. nih.gov Specifically, arginine methylation was found to be more significantly inhibited than lysine methylation, suggesting a differential effect that may be related to the cellular localization of different methyltransferases and SAE. nih.gov
| Enzyme Family | Effect of L-Ethionine/SAE | Mechanism | Reference |
| DNA Methyltransferases | Inhibition | Hypomethylation of DNA | researchgate.net |
| RNA Methyltransferases | Inhibition | Impaired RNA processing and function | researchgate.net |
| Histone Methyltransferases | Inhibition | Altered histone code and gene expression | nih.gov |
| Protein-Arginine Methyltransferases | Strong Inhibition | Prevents methylation of arginine residues | nih.gov |
| Protein-Lysine Methyltransferases | Inhibition | Prevents methylation of lysine residues | nih.gov |
Effects on Aminoacyl-tRNA Synthetases and Protein Biosynthesis
Aminoacyl-tRNA synthetases are essential enzymes that charge transfer RNA (tRNA) molecules with their corresponding amino acids, a critical step for ensuring fidelity during protein synthesis. nih.gov L-ethionine can be mistakenly recognized by methionyl-tRNA synthetase (MetRS), the enzyme responsible for attaching methionine to its cognate tRNA. researchgate.netncats.io
This misrecognition leads to the formation of ethionyl-tRNA, which is then incorporated into polypeptide chains in place of methionine during translation. researchgate.net The substitution of methionine with ethionine can alter the structure, stability, and function of the resulting proteins. The presence of an ethyl group instead of a methyl group can disrupt hydrophobic interactions and the proper folding of proteins.
Furthermore, the inhibition of aminoacyl-tRNA synthetases can trigger cellular stress responses. The accumulation of uncharged tRNA, which occurs when a synthetase is inhibited, can activate pathways like the integrated stress response, leading to a general shutdown of protein synthesis. nih.govpnas.org While specific studies on N-alpha-Carbobenzoxy-L-ethionine's direct interaction with MetRS are limited, the known activity of L-ethionine as a substrate strongly suggests a direct interference with protein biosynthesis. ncats.ionih.gov
Kinetic Analysis of Enzyme Inhibition by L-Ethionine and its Analogs
L-ethionine and its derivatives are known to act as antimetabolites of L-methionine, primarily by targeting enzymes involved in methionine metabolism. A key enzyme in this pathway is S-adenosylmethionine (AdoMet) synthetase (ATP: L-methionine S-adenosyltransferase), which catalyzes the formation of S-adenosylmethionine (AdoMet), a universal methyl group donor. Inhibition of this enzyme can have profound effects on numerous cellular processes.
The table below presents kinetic constants for the inhibition of rat liver S-adenosyl-L-methionine synthetase by a series of L-methionine analogs. This data highlights how modifications to the side chain of the amino acid affect its ability to inhibit the enzyme. The inhibitory constants (Ki) and the concentration required for 50% inhibition (IC50) are key parameters in evaluating the efficacy of these compounds as enzyme inhibitors.
Data sourced from studies on yeast and rat liver AdoMet synthetase. tandfonline.comasm.org
The N-alpha-Carbobenzoxy group is a bulky, hydrophobic protecting group commonly used in peptide synthesis. bevital.no Its presence on the alpha-amino group of L-ethionine would significantly alter the molecule's steric and electronic properties compared to L-ethionine itself. This modification would likely hinder its binding to the active site of AdoMet synthetase, potentially reducing its inhibitory activity compared to smaller analogs. However, without direct experimental data, this remains a hypothesis.
Cellular and Subcellular Mechanistic Investigations
Analysis of Metabolic Flux Alterations in Model Cell Systems
The introduction of L-ethionine and its derivatives into cellular systems can cause significant perturbations in metabolic pathways, extending beyond the direct inhibition of AdoMet synthetase. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a detailed picture of cellular metabolism.
Studies on L-methionine and its analogs have demonstrated their capacity to reprogram central carbon metabolism. For example, supplementation with methionine has been shown to upregulate the tricarboxylic acid (TCA) cycle and mitochondrial ATP production in liver cancer cells. nih.gov Conversely, L-ethionine, by competing with methionine, can disrupt these pathways. The formation of S-adenosylethionine (AdoEth) from ethionine consumes ATP, leading to a depletion of cellular ATP levels, which can have widespread effects on energy-dependent metabolic processes. bevital.no
While specific MFA studies on this compound are not available, we can infer its potential effects based on the known actions of L-ethionine. The carbobenzoxy group would likely be cleaved by intracellular enzymes, releasing L-ethionine to exert its metabolic effects. The rate and extent of this cleavage would be a critical determinant of the resulting metabolic flux alterations.
The table below summarizes the observed metabolic effects of L-ethionine in various model systems, providing a basis for understanding the potential downstream consequences of exposure to its N-acylated derivatives.
Data compiled from various studies on the metabolic effects of L-ethionine. bevital.noresearchgate.net
Impact on Protein N-Terminal Acetylation and Cellular Homeostasis
Protein N-terminal acetylation is a common co-translational modification in eukaryotes, affecting a large portion of the proteome. nih.gov This modification, catalyzed by N-terminal acetyltransferases (NATs), plays a crucial role in protein stability, folding, and subcellular localization. nih.govmanchester.ac.uk
L-ethionine can interfere with cellular homeostasis by being incorporated into proteins in place of methionine. researchgate.net This substitution can alter protein structure and function. Furthermore, L-ethionine's impact on AdoMet-dependent methylation reactions can indirectly affect protein modifications. Ethionine has been shown to inhibit the methylation of tRNA and prevent the increase in the activity of histone-modifying enzymes. nih.gov
The specific effect of this compound on N-terminal acetylation has not been directly investigated. However, once the carbobenzoxy group is removed, the resulting L-ethionine could be incorporated at the N-terminus of proteins if the initiator methionine is cleaved. The subsequent acetylation of this N-terminal L-ethionine by NATs would depend on the specificity of these enzymes. The presence of an ethyl group instead of a methyl group could influence the recognition and catalytic activity of NATs.
Studies on Mitochondrial Function and Organellar Integrity in Response to L-Ethionine Analogs
Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis. The integrity of these organelles is crucial for cell survival. L-ethionine has been shown to induce mitochondrial dysfunction and compromise organellar integrity.
Studies in various cell models have demonstrated that ethionine can trigger oxidative stress through the overproduction of reactive oxygen species (ROS). nih.gov This increase in ROS can lead to damage of mitochondrial components, including lipids, proteins, and mitochondrial DNA. A consequence of this damage is a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health. nih.govnih.gov
Ethionine-induced mitochondrial dysfunction can ultimately lead to the activation of apoptotic pathways. The release of pro-apoptotic factors from the mitochondria, such as cytochrome c, can initiate the caspase cascade and programmed cell death. nih.gov Furthermore, L-ethionine has been observed to inhibit autophagy, the cellular process for degrading and recycling damaged organelles, which can exacerbate the accumulation of dysfunctional mitochondria. nih.govfrontiersin.org
The table below summarizes key findings on the impact of L-ethionine on mitochondrial function and organellar integrity.
While these studies focus on L-ethionine, the introduction of this compound would likely lead to similar mitochondrial toxicity upon intracellular conversion to L-ethionine. The carbobenzoxy moiety itself is not known to have direct mitochondrial effects, thus the observed organellar damage would be primarily attributed to the bioactivated L-ethionine.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structural Determinants for Biochemical Activity
The activity of N-alpha-Carbobenzoxy-L-ethionine is not merely the sum of its parts but a synergistic outcome of the carbobenzoxy group's influence on molecular recognition and the specific role of the ethionine side-chain in ligand-protein interactions.
The N-alpha-Carbobenzoxy (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis, but its role extends into molecular recognition and enzyme inhibition. The Cbz group, consisting of a benzyl (B1604629) group linked to a carbonyl, imparts significant steric bulk and hydrophobicity to the N-terminus of the amino acid.
Steric and Hydrophobic Interactions: The aromatic phenyl ring of the Cbz group can engage in hydrophobic and van der Waals interactions within a protein's binding pocket. It can also participate in π-π stacking or cation-π interactions with complementary aromatic or charged residues, respectively, thereby anchoring the ligand to a specific site. mdpi.com In the context of enzyme inhibition, this bulky group can act as a "molecular wedge," physically occluding the active site and preventing substrate access. Studies on various Cbz-amino acids have shown that their inhibitory potency often correlates with the hydrophobicity of the amino acid side chain, highlighting the significant contribution of these interactions to binding affinity. lu.se
Conformational Restraint: The presence of the Cbz group can restrict the conformational freedom of the amino acid backbone. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The planar nature of the amide bond and the rotational barriers associated with the benzyl group influence the accessible conformations of the entire molecule. google.com
Ethionine, the ethyl analog of methionine, introduces subtle yet significant changes in ligand-protein interactions compared to its naturally occurring counterpart.
Increased Hydrophobicity and Steric Bulk: The replacement of methionine's S-methyl group with an S-ethyl group in ethionine increases the length and volume of the side chain. This seemingly minor extension can lead to steric clashes in a tightly packed binding site designed for methionine, potentially reducing binding affinity. Conversely, in a more accommodating or flexible binding site, the additional ethyl group could form more extensive hydrophobic contacts, thereby enhancing affinity. oup.com
Altered Flexibility and Dynamics: While the thioether bond in methionine's side chain provides significant flexibility, allowing it to adapt to various binding partners, the longer ethyl group in ethionine can alter this dynamic behavior. mdpi.comspringernature.com This modification can affect the side chain's rotational freedom and its ability to adopt the optimal conformation for binding. Tryptophan fluorescence studies on calmodulin containing ethionine showed that the altered side chain has distinct effects on the local environment of target peptides compared to native methionine. oup.com
Electronic Properties: The thioether sulfur atom in both methionine and ethionine can participate in S-aromatic interactions, contributing to binding stability. mdpi.com However, the electronic properties of the thioether are subtly influenced by the attached alkyl group (ethyl vs. methyl), which could modulate the strength of these non-covalent interactions.
A comparative analysis highlights the unique position of this compound. While L-methionine is a flexible, proteinogenic amino acid, its analog L-ethionine acts as an antimetabolite, capable of being incorporated into proteins and activated to S-adenosylethionine. acs.orgnih.gov The addition of the N-alpha-Carbobenzoxy group transforms the molecule from a potential metabolic substrate into a more classical inhibitor, where binding is governed by direct interactions with a target protein rather than metabolic processing.
| Compound | N-Terminus | Side-Chain | Key SAR Features | Likely Biochemical Role |
|---|---|---|---|---|
| L-Methionine | Free Amine (NH3+) | -CH2-CH2-S-CH3 | Flexible, moderate hydrophobicity, proteinogenic. mdpi.comwikipedia.org | Protein synthesis, metabolic precursor (SAM). wikipedia.org |
| L-Ethionine | Free Amine (NH3+) | -CH2-CH2-S-CH2CH3 | Increased hydrophobicity and length vs. Met, antimetabolite. oup.com | Inhibits methionine-dependent processes, incorporates into proteins. acs.orgnih.gov |
| N-alpha-Cbz-L-Methionine | Carbobenzoxy | -CH2-CH2-S-CH3 | Bulky, hydrophobic N-terminus, blocks metabolic activation. | Potential enzyme inhibitor (e.g., proteases, transferases). |
| This compound | Carbobenzoxy | -CH2-CH2-S-CH2CH3 | Combines bulky N-terminus with longer, hydrophobic side-chain. | Potential enzyme inhibitor with altered specificity/potency compared to Cbz-Met. |
Molecular Modeling and Docking Simulations
Computational methods are indispensable for dissecting the molecular interactions of this compound at an atomic level. These techniques can predict how the compound binds to potential enzyme targets and how its flexibility influences these interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, potential targets could include enzymes that recognize L-methionine or other N-acylated amino acids, such as certain proteases, kinases, or methyltransferases.
A docking simulation would likely predict a binding mode where:
The ethionine side-chain occupies a hydrophobic pocket, analogous to the S1 pocket of some proteases that accommodate methionine or leucine. The longer ethyl group would be critical in determining specificity.
The carbobenzoxy group is positioned at the entrance of the active site or in a secondary binding pocket. Its phenyl ring could form π-stacking interactions with residues like phenylalanine, tyrosine, or tryptophan, while the amide and carbonyl groups form key hydrogen bonds with the protein backbone or side chains. pnas.org
The binding affinity can be estimated using scoring functions, which calculate the free energy of binding. More advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can provide more accurate energy calculations by treating the ligand and key active site residues with quantum mechanics, which is particularly important for accurately modeling polarization effects and interactions with metal ions. nih.govnih.gov
| Molecular Moiety | Potential Interacting Residues | Type of Interaction | Significance |
|---|---|---|---|
| Ethionine Ethyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic/van der Waals | Occupies hydrophobic pocket, contributes to affinity. |
| Ethionine Thioether (S) | Phenylalanine, Tyrosine, Tryptophan | S-Aromatic/CH-π | Stabilizes side-chain orientation. mdpi.com |
| Cbz Phenyl Ring | Phenylalanine, Tyrosine, Histidine | π-π Stacking | Anchors the N-terminal part of the inhibitor. |
| Cbz Carbonyl (C=O) | Arginine, Lysine (B10760008), Serine, Backbone N-H | Hydrogen Bond (Acceptor) | Orients the inhibitor within the active site. pnas.org |
| Cbz Amide (N-H) | Aspartate, Glutamate, Backbone C=O | Hydrogen Bond (Donor) | Provides additional binding specificity. pnas.org |
While docking provides a static picture, molecular dynamics (MD) simulations can reveal the dynamic behavior of the this compound-protein complex over time. researchgate.netpnas.org MD simulations track the movements of all atoms in the system, providing insights into:
Ligand Flexibility: An analysis of the dihedral angles of the Cbz group and the ethionine side-chain during a simulation can map the conformational landscape of the ligand, both free in solution and when bound to the protein. academie-sciences.fr This can reveal whether the ligand adopts a single, well-defined conformation or exists as an ensemble of states within the binding site.
Protein-Ligand Stability: The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. acs.org Stable hydrogen bonds and persistent hydrophobic contacts would indicate a strong and specific interaction.
Lack of Quantitative Structure-Activity Relationship (QSAR) Models for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific Quantitative Structure-Activity Relationship (QSAR) models have been developed for the chemical compound this compound. Furthermore, detailed Structure-Activity Relationship (SAR) studies that would provide the necessary data for the construction of such models are not publicly available.
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. The development of a robust QSAR model requires a dataset of structurally related molecules with corresponding biological activity data. This allows for the identification of key molecular descriptors—such as electronic, steric, and hydrophobic properties—that influence the compound's efficacy.
While research exists on QSAR models for various other classes of amino acid derivatives, including those with anticonvulsant, anticancer, and antimicrobial activities, this body of work does not extend to this compound. The available literature on N-acylated ethionine derivatives or compounds with a carbobenzoxy protecting group primarily focuses on their synthesis and general chemical properties, rather than systematic explorations of their structure-activity relationships.
The absence of specific QSAR or detailed SAR studies for this compound means that the quantitative impact of modifying its structure on its biological activity has not been systematically investigated or modeled. Therefore, it is not possible to provide an analysis of the development of QSAR models, including data tables and detailed research findings, for this particular compound.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)
Spectroscopic methods are indispensable for the structural elucidation of N-alpha-Carbobenzoxy-L-ethionine, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR would be employed.
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include those for the aromatic protons of the carbobenzoxy (Cbz) group, the benzyl (B1604629) protons, the alpha-proton of the ethionine backbone, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the ethyl group.
¹³C NMR would reveal the number of chemically non-equivalent carbon atoms and their electronic environments. Distinct signals would be expected for the carbonyl carbons (of the carbamate (B1207046) and carboxylic acid), the aromatic carbons, the benzylic carbon, the alpha-carbon, and the carbons of the ethyl group attached to the sulfur atom. rsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H bond of the carbamate, the C=O stretching of the carbamate and the carboxylic acid, the aromatic C-H and C=C bonds of the benzyl group, and the C-S bond of the thioether. rsc.org
Illustrative NMR and IR Data Interpretation for this compound
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Signals in the aromatic region (δ 7.0-7.5 ppm), a singlet for the benzylic CH₂ (δ ~5.1 ppm), a multiplet for the α-CH (δ ~4.5 ppm), a quartet for the SCH₂CH₃ (δ ~2.5 ppm), and a triplet for the SCH₂CH₃ (δ ~1.2 ppm). | Confirms the presence of the Cbz protecting group and the ethionine side chain. |
| ¹³C NMR | Signals for carbonyl carbons (δ ~156 and ~174 ppm), aromatic carbons (δ ~128-136 ppm), benzylic carbon (δ ~67 ppm), α-carbon (δ ~53 ppm), and ethyl group carbons (δ ~25 and ~15 ppm). | Provides a carbon map of the molecule, confirming the overall structure. |
| IR | Broad absorption around 3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp absorption around 3300 cm⁻¹ (N-H stretch), absorptions around 1720 cm⁻¹ and 1690 cm⁻¹ (C=O stretches), and absorptions in the 1600-1450 cm⁻¹ range (aromatic C=C). | Confirms the presence of key functional groups: carboxylic acid, carbamate, and the aromatic ring. |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or related impurities.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for this purpose. A reversed-phase HPLC method would typically be used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). The purity of the compound is determined by the peak area percentage in the chromatogram. The retention time is a characteristic property of the compound under specific HPLC conditions. For preparative purposes, HPLC can be used to isolate the pure compound. nih.gov
Mass Spectrometry for Molecular Characterization and Metabolite Profiling
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound with high accuracy, which serves as a confirmation of its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information. While no specific metabolite profiling studies on this compound are prominently documented, MS-based techniques would be the primary tool for identifying potential metabolites in biological systems. researchgate.net
Biophysical Methods for Studying Molecular Interactions (e.g., ITC, SPR)
Biophysical methods are employed to study the interactions of this compound with other molecules, such as proteins or nucleic acids.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). This technique would be valuable for quantifying the interaction of this compound with a biological target.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. It provides kinetic data on the association (kₐ) and dissociation (kₒ) rates of binding, from which the binding affinity (Kₒ) can be calculated. SPR would be useful for studying the binding kinetics of this compound to a target immobilized on a sensor surface.
The application of these biophysical techniques would be crucial in elucidating the mechanism of action if this compound were being investigated as a potential inhibitor or modulator of a biological target.
Future Perspectives and Emerging Research Avenues
Development of N-alpha-Carbobenzoxy-L-ethionine-Based Probes for Metabolic Pathway Tracing
The ability to track molecules through complex biological systems is a cornerstone of metabolic research. The development of chemical probes allows for the visualization and quantification of metabolic fluxes and the identification of novel metabolic pathways. While the direct use of this compound as a metabolic probe is still an emerging concept, its structure provides a foundation for the design of sophisticated molecular tools.
Future research in this area is anticipated to focus on modifying the carbobenzoxy group or the ethyl side chain to incorporate reporter tags. These tags could include fluorophores for real-time imaging in cells and tissues, or biotin (B1667282) for affinity purification and subsequent identification of interacting proteins and metabolites. Such probes would enable researchers to trace the incorporation of ethionine into proteins and other metabolic pathways, providing a dynamic view of cellular processes. The principles of activity-based protein profiling (ABPP), which utilizes reactive chemical probes to target specific enzyme classes, could be adapted for this compound to identify enzymes that recognize and process this amino acid analog. nih.gov This approach would not only trace the metabolic fate of ethionine but also reveal the enzymatic machinery that interacts with it.
Stable isotope-labeled versions of this compound, for instance, incorporating ¹³C or ¹⁵N, would be invaluable for metabolic flux analysis using mass spectrometry. isotope.com By tracing the incorporation of these heavy isotopes into various biomolecules, researchers can gain quantitative insights into the metabolic pathways affected by ethionine.
Exploration of L-Ethionine Analogs as Tools for Understanding Enzyme Specificity
The structural similarity of L-ethionine to L-methionine allows it to act as a competitive inhibitor or an alternative substrate for many enzymes involved in methionine metabolism. This property makes L-ethionine and its derivatives powerful tools for probing the specificity and catalytic mechanisms of these enzymes.
A notable example is the study of S-adenosyl-l-methionine (SAM) dependent enzymes. SAM is a universal methyl group donor involved in numerous biological reactions. The ethionine analog of SAM, S-adenosyl-l-ethionine (SAE), can be formed in vivo and has been shown to be a catalytically competent analog for some radical SAM enzymes, such as HydG. nih.govresearchgate.netresearchgate.net By comparing the enzymatic activity with SAM versus SAE, researchers can elucidate the structural and electronic requirements of the enzyme's active site. nih.govresearchgate.netresearchgate.net The ethyl group of SAE, being larger than the methyl group of SAM, can reveal steric constraints within the active site and provide insights into the enzyme's tolerance for substrate modifications.
Future research will likely expand the use of L-ethionine and its analogs to a wider range of methionine-metabolizing enzymes. acs.org Systematic studies comparing the kinetic parameters of enzymes with L-methionine and L-ethionine can provide detailed information about substrate binding and catalysis. This approach is crucial for understanding the molecular basis of enzyme specificity and for the rational design of enzyme inhibitors with therapeutic potential.
Table 1: Comparison of Kinetic Parameters for Methionine Adenosyltransferases (MATs)
This table is based on hypothetical data to illustrate the potential differences in enzyme kinetics with different substrates.
| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Human MAT2A | L-Methionine | 100 | 10 | 1.0 x 10⁵ |
| Human MAT2A | L-Ethionine | 250 | 5 | 2.0 x 10⁴ |
| E. coli MAT | L-Methionine | 50 | 20 | 4.0 x 10⁵ |
| E. coli MAT | L-Ethionine | 500 | 2 | 4.0 x 10³ |
Integration of Proteomic and Metabolomic Approaches for Comprehensive Cellular Impact Assessment
Exposure of cells or organisms to L-ethionine can induce a wide range of cellular responses due to its interference with methionine metabolism. To obtain a comprehensive understanding of these effects, researchers are increasingly turning to integrated "omics" approaches, combining proteomics and metabolomics.
Proteomic studies can identify changes in the expression levels of proteins involved in methionine metabolism, stress response pathways, and other cellular processes upon ethionine treatment. Metabolomic analysis, on the other hand, can quantify the resulting changes in the concentrations of various metabolites, providing a direct readout of the metabolic state of the cell. acs.orgplos.org For example, a study on the time-related metabolic fluctuations induced by ethionine in rats revealed significant alterations in multiple biological matrices, highlighting the systemic impact of this compound. acs.org
The integration of proteomic and metabolomic data allows for the construction of detailed models of the cellular response to L-ethionine. nih.govfrontiersin.orgnih.gov By correlating changes in protein abundance with alterations in metabolite levels, researchers can identify key regulatory nodes and pathways that are perturbed by ethionine. This integrated approach can provide novel insights into the mechanisms of ethionine toxicity and its effects on cellular homeostasis. Future studies will likely leverage these powerful techniques to explore the long-term consequences of L-ethionine exposure and to identify potential biomarkers of ethionine-induced cellular stress.
Advancements in Directed Synthesis for Complex L-Ethionine Containing Biomolecules with Defined Research Applications
The chemical synthesis of peptides and other biomolecules containing L-ethionine presents unique challenges due to the potential for side reactions involving the thioether group. acs.org However, advancements in peptide synthesis methodologies are enabling the creation of complex L-ethionine-containing biomolecules with precisely defined structures and functions.
The use of the N-alpha-Carbobenzoxy protecting group is a key strategy in the controlled synthesis of L-ethionine-containing peptides. This protecting group is stable under various reaction conditions and can be selectively removed to allow for peptide bond formation. Researchers are also exploring novel coupling reagents and solid-phase synthesis strategies to improve the efficiency and purity of L-ethionine-containing peptide synthesis. acs.org
The ability to synthesize these modified biomolecules opens up new avenues for research. For example, peptides containing L-ethionine can be used to study the effects of this analog on protein structure and function. They can also serve as probes to investigate protein-protein interactions and enzyme mechanisms. Furthermore, the development of methods for the site-specific incorporation of L-ethionine into larger proteins will provide powerful tools for studying protein folding, stability, and biological activity. The enzymatic synthesis of L-methionine analogues and their subsequent use in enzymatic cascades for the alkylation of various molecules is a promising area of research that could be extended to L-ethionine. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing N-alpha-Carbobenzoxy-L-ethionine in peptide chemistry?
The synthesis typically employs carbodiimide-mediated coupling, leveraging reagents like N,N'-diisopropylcarbodiimide (DIC) and catalysts such as 4-(dimethylamino)pyridine (DMAP). For example:
- Dissolve the substrate in dry dichloromethane (CH₂Cl₂) under inert conditions.
- Add DIC (1.2 equiv) and DMAP (0.2 equiv) to activate the carboxyl group.
- Stir at 0°C, then warm to room temperature for overnight reaction.
- Purify via sequential washing (10% HCl, NaHCO₃, brine) and drying (Na₂SO₄). This method achieves moderate yields (~69%) and minimizes racemization .
Q. How should this compound be stored to maintain stability?
- Store in airtight containers under inert gas (e.g., argon) at 2–8°C.
- Avoid prolonged storage due to degradation risks; request updated SDS after extended periods.
- Protect from moisture and light to prevent hydrolysis or photochemical side reactions .
Q. What analytical techniques confirm the purity and structure of this compound?
- 1H NMR : Characterize chemical shifts (e.g., δ 4.26 for α-protons in CH₂Cl₂).
- TLC/HPLC : Monitor reaction progress and purity using silica gel plates or reverse-phase columns.
- Melting Point Analysis : Compare observed mp (e.g., 90–92°C for analogs) to literature values .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis using this compound?
- Reagent Ratios : Use 1.2–1.5 equiv of DIC to ensure complete activation.
- Temperature Control : Initiate coupling at 0°C to reduce side reactions, then warm gradually.
- Solvent Choice : Anhydrous CH₂Cl₂ or DMF enhances solubility and reaction kinetics.
- Catalyst Screening : Test DMAP vs. HOBt for improved coupling yields under microwave-assisted conditions .
Q. What decomposition products form during prolonged storage, and how are they detected?
Degradation may yield benzyl alcohol (from carbobenzoxy group hydrolysis) or ethionine derivatives. Detection strategies:
- LC-MS : Identify low-molecular-weight byproducts (e.g., m/z 108 for benzyl alcohol).
- FT-IR : Monitor carbonyl peaks (1700–1750 cm⁻¹) for ester bond cleavage.
- Stability Studies : Accelerate aging under heat/humidity to model decomposition pathways .
Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points)?
- Recrystallization : Purify using solvent systems like ethyl acetate/hexane to isolate pure fractions.
- Cross-Validation : Compare NMR and elemental analysis data with published values (e.g., CAS RN 6372-14-1 for analogs).
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities >0.1% .
Safety and Methodological Considerations
- Exposure Control : Use fume hoods, closed systems, and PPE (nitrile gloves, safety goggles) to minimize inhalation/skin contact .
- Waste Disposal : Neutralize acidic/basic waste before disposal; comply with EPA and local regulations .
- Ethical Compliance : Document synthesis and handling protocols to align with institutional review standards, avoiding data fabrication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
